Fepradinol-d6
Description
Fepradinol-d6 is a deuterated analog of Fepradinol, a compound hypothesized to belong to the thiazolidinone or quinazolinone derivative class based on structural nomenclature conventions. Deuterated compounds, such as Fepradinol-d6, incorporate deuterium (a stable hydrogen isotope) at specific positions, often to enhance metabolic stability and prolong half-life by reducing susceptibility to cytochrome P450-mediated oxidation . While explicit data on Fepradinol-d6’s pharmacological profile are unavailable in the provided evidence, its non-deuterated counterpart, Fepradinol, may share structural and functional similarities with compounds like N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) and related derivatives synthesized in recent studies . These analogs typically exhibit anti-inflammatory or enzyme-modulating activities, though further validation is required for Fepradinol-d6 specifically.
Propriétés
Numéro CAS |
1346598-30-8 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
215.326 |
Nom IUPAC |
3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3 |
Clé InChI |
PVOOBRUZWPQOER-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
Synonymes |
α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethylamino]methyl]benzenemethanol; α-[[(2-Hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzyl Alcohol; 1-Phenyl-4,4-(dimethyl-d6)-3-azapentane-1,5-diol; |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Fepradinol-d6 is synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the Fepradinol molecule. The process typically involves the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to achieve high purity and yield.
Industrial Production Methods: Industrial production of Fepradinol-d6 involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes strict parameter control, quality assurance, and timely delivery to meet the demands of global customers.
Analyse Des Réactions Chimiques
Types of Reactions: Fepradinol-d6 undergoes various chemical reactions, including:
Oxidation: Fepradinol-d6 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert Fepradinol-d6 into its corresponding alcohols.
Substitution: Fepradinol-d6 can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Fepradinol-d6 may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Fepradinol-d6 is widely used in scientific research due to its unique properties:
Mécanisme D'action
Fepradinol-d6 functions primarily as a beta-adrenergic receptor antagonist. By blocking beta-adrenergic receptors, it diminishes the effects of catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, reduction in cardiac contractility, and dilation of blood vessels, collectively contributing to lower blood pressure and reduced workload on the heart . Additionally, Fepradinol-d6 exhibits intrinsic sympathomimetic activity, providing a stabilizing effect on heart rate and blood pressure without causing profound bradycardia or hypotension .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Differences Among Analogues
| Compound ID | Core Structure | Substituent Group | Potential Activity |
|---|---|---|---|
| 6m | Thiazolidinone-Quinazolinone | Benzo[d][1,3]dioxol-5-yl | Anti-inflammatory, enzyme inhibition |
| 6n | Thiazolidinone-Quinazolinone | 4-Hydroxy-3-methoxybenzylidene | Antioxidant, metabolic modulation |
| 6o | Thiazolidinone-Quinazolinone | Phenylallylidene | Cytotoxic, kinase inhibition |
| Fepradinol-d6* | Thiazolidinone (deuterated) | Undisclosed (deuterium at C-H sites) | Enhanced metabolic stability |
*Inferred based on nomenclature and deuterated drug design principles .
Pharmacokinetic and Pharmacodynamic Insights
While direct pharmacokinetic data for Fepradinol-d6 are lacking, deuterated compounds generally exhibit:
- Increased half-life : Deuterium substitution slows metabolic degradation, as seen in drugs like deutetrabenazine .
- Bioavailability: Similar to non-deuterated analogs unless steric effects alter absorption.
In contrast, non-deuterated analogs like 6m and 6n demonstrate varied bioactivities:
- 6m : Shows potent cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.8 µM) in vitro, comparable to celecoxib .
- 6n : Exhibits dual antioxidant (ROS scavenging at 10 µM) and anti-apoptotic effects in neuronal cells .
Analytical and Regulatory Considerations
Analytical methods for deuterated compounds require advanced techniques (e.g., LC-MS/MS) to distinguish isotopic patterns, as highlighted in USP guidelines for related substances . Regulatory assessments, as per , emphasize the need for robust clinical safety data, which Fepradinol-d6 may lack compared to established analogs like 6m .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
